Glycerophosphorylethanolamine (sodium salt)

CAS No.:

Cat. No.: VC13780128

Molecular Formula: C5H13NNaO6P

Molecular Weight: 237.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H13NNaO6P |

|---|---|

| Molecular Weight | 237.12 g/mol |

| IUPAC Name | sodium;2-aminoethyl 2,3-dihydroxypropyl phosphate |

| Standard InChI | InChI=1S/C5H14NO6P.Na/c6-1-2-11-13(9,10)12-4-5(8)3-7;/h5,7-8H,1-4,6H2,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | LMVDUYIAODUIQA-UHFFFAOYSA-M |

| Canonical SMILES | C(COP(=O)([O-])OCC(CO)O)N.[Na+] |

Introduction

Chemical and Structural Characteristics

Molecular Composition

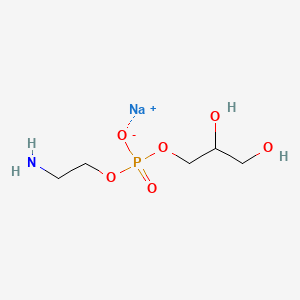

Glycerophosphorylethanolamine (sodium salt) has the molecular formula C5H13NNaO6P and a molecular weight of 237.12 g/mol . Its IUPAC name, sodium;2-aminoethyl 2,3-dihydroxypropyl phosphate, reflects a glycerol backbone linked to a phosphate group and an ethanolamine moiety, stabilized by a sodium counterion. The canonical SMILES notation (C(COP(=O)([O-])OCC(CO)O)N.[Na+]) further elucidates its structure, highlighting the hydroxyl and amino functional groups critical to its reactivity .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C5H13NNaO6P |

| Molecular Weight | 237.12 g/mol |

| CAS Number | 883288-78-6 |

| Solubility in Water | Slightly soluble (<1 mg/mL) |

| Storage Conditions | -20°C (powder), -80°C (solvent) |

Synthesis and Stability

The compound is synthesized via enzymatic hydrolysis of phosphatidylethanolamine, yielding a water-soluble metabolite. Its instability in aqueous solutions necessitates storage at low temperatures (-20°C for powder, -80°C for dissolved forms) to prevent degradation . Researchers must prepare stock solutions promptly, using solvents such as deionized water, and aliquot them to avoid repeated freeze-thaw cycles .

Biological Significance in Neurodegenerative Diseases

Role in Amyloid-β Aggregation

Glycerophosphorylethanolamine accelerates the aggregation of amyloid-β (1-40) peptides into fibrillar structures in vitro, a process central to Alzheimer’s disease progression . Klunk et al. (1997) demonstrated that phospholipid metabolites, including this compound, reduce the critical concentration required for Aβ40 nucleation, thereby enhancing plaque formation . This effect correlates with elevated glycerophosphorylethanolamine levels in Alzheimer’s patient brains (2.5-fold higher than controls), as quantified via postmortem analyses .

Contrast with Down’s Syndrome Pathology

Notably, Blusztajn et al. (1990) found no significant elevation of glycerophosphorylethanolamine in Down’s syndrome patients, despite shared genetic risk factors for amyloid pathology. This specificity suggests its role is unique to Alzheimer’s-related mechanisms, potentially involving dysregulated phospholipid metabolism in neuronal membranes .

Research Applications and Experimental Use

In Vitro Modeling of Amyloidogenesis

The compound is widely employed to study amyloid aggregation kinetics. For example, 10 mM stock solutions are used to induce Aβ40 fibrillization within hours, enabling high-throughput screening of anti-aggregation therapeutics . Its water solubility allows precise concentration control, critical for replicating physiological conditions.

Comparative Analysis with Structural Analogs

Glycerophosphorylethanolamine is distinct from sodium 2-glycerophosphate pentahydrate (CAS 13408-09-8), which lacks the ethanolamine group and exhibits different solubility and toxicity profiles .

Table 2: Comparison with Sodium 2-Glycerophosphate Pentahydrate

| Property | Glycerophosphorylethanolamine | Sodium 2-Glycerophosphate |

|---|---|---|

| Molecular Formula | C5H13NNaO6P | C3H17Na2O11P |

| Biological Role | Amyloid-β aggregation | Phosphate buffer component |

| Toxicity | Acute toxicity (Category 4) | Low toxicity |

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity | H302, H312, H332 | Use gloves, goggles, and respirator |

| Eye Damage | H318 | Immediate flushing with water |

Laboratory Best Practices

Researchers must use personal protective equipment (PPE) and work in fume hoods when handling powdered forms. Spills require neutralization with inert absorbents and disposal as hazardous waste.

Recent Advancements and Future Directions

Beyond Alzheimer’s Disease

Emerging studies (2023–2025) explore its role in Parkinson’s disease and frontotemporal dementia, hypothesizing that phospholipid metabolites may broadly influence protein misfolding . A 2024 Nature Neuroscience study identified glycerophosphorylethanolamine as a potential biomarker for early-stage tauopathy, though validation in clinical cohorts is pending .

Therapeutic Targeting

Inhibitors of glycerophosphorylethanolamine biosynthesis, such as phospholipase A2 modulators, are under preclinical investigation. These agents aim to reduce amyloidogenic metabolite levels without disrupting essential lipid signaling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume